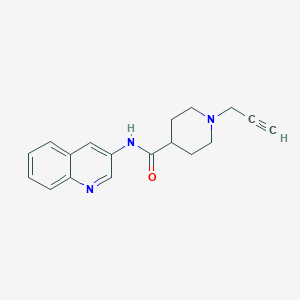

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in the growth and survival of cancer cells.

Aplicaciones Científicas De Investigación

Recent Developments in Depsipeptide Research

Depsideptides, which share structural similarities with piperidine derivatives through their complex bio-oligomer frameworks, have shown significant therapeutic potential across a variety of biological activities. These include anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and anticoagulant properties. The review highlights the isolation, structural determination, and biological properties of depsipeptides, emphasizing their potential as anticancer agents and their role in clinical trials for cancer treatment. Additionally, depsipeptides like callipeltins and quinoxapeptins demonstrate promising anti-HIV activities, suggesting potential development as anti-AIDS drugs (Ballard, Yu, & Wang, 2002).

Quinoline and its Derivatives as Corrosion Inhibitors

Quinoline derivatives, structurally related to the queried compound, are extensively used as anticorrosive materials. These derivatives effectively protect against metallic corrosion through the formation of stable chelating complexes with surface metallic atoms, highlighting their importance in industrial applications. This review consolidates recent reports on quinoline-based compounds as anticorrosive materials, shedding light on their mechanism of action and potential for green corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline as a Catalyst and in Antitumoral Properties

Quinoxaline compounds, akin to quinoline derivatives, serve as catalysts' ligands and have been explored for their antitumoral properties. This review outlines the formation, structural variety, and applications of quinoxaline and its analogs, emphasizing their role in dyes, pharmaceuticals, and antibiotics. Notably, quinoxaline derivatives have shown promise in cancer research, highlighting their significance in medicinal chemistry and drug discovery (Pareek & Kishor, 2015).

Quinoline-3-carboxamide-derived Drugs in Neuro- and Immunomodulation

Quinoline-3-carboxamide derivatives, closely related structurally to the queried compound, have shown diverse neuro- and immunomodulatory effects. These effects open avenues for intervention in diseases like autoimmunity, neurodegeneration, and cancer. The review discusses preclinical and clinical uses of these derivatives, such as laquinimod and tasquinimod, for autoimmune diseases and cancer treatment, underlining the therapeutic significance of quinoline derivatives in drug development (Boros & Vécsei, 2020).

Propiedades

IUPAC Name |

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-9-21-10-7-14(8-11-21)18(22)20-16-12-15-5-3-4-6-17(15)19-13-16/h1,3-6,12-14H,7-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPWFAHYSJLNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2781454.png)

![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2781462.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2781463.png)

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2781465.png)

![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)

![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)

![Methyl 2-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2781474.png)

![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)

![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)